Vitamin D4-d3
Description
Properties
Molecular Formula |
C₂₈H₄₃D₃O |
|---|---|
Molecular Weight |
401.68 |
Synonyms |
(1S,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,4S)-1,4,5-trimethylhexyl]-4H-inden-4-ylidene]ethylidene]cyclohexanol-d3; (3β,5Z,7E)-9,10-Secoergosta-5,7,10(19)-trien-3-ol-d3; 22,23-Dihydroergocalciferol-d3; 22,23-Dihydroercalci |
Origin of Product |
United States |
Nomenclature, Isotopic Labeling, and Structural Context of Vitamin D4 D3
Chemical Designation and Specific Isotopic Modification of Vitamin D4
Vitamin D4, the non-deuterated parent compound, is chemically known as 22-dihydroergocalciferol. ebi.ac.ukcaymanchem.com Its systematic IUPAC name is (5Z,7E)-(3S)-9,10-seco-5,7,10(19)-ergostatrien-3-ol. ebi.ac.uk The "-d3" designation in Vitamin D4-d3 signifies that three hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This specific isotopic modification is crucial for its use as an internal standard in mass spectrometry-based analytical methods. google.comgoogle.commedchemexpress.com The introduction of deuterium increases the molecular weight of the compound without significantly altering its chemical properties, allowing it to be distinguished from its non-deuterated counterpart during analysis. wikipedia.orgnih.gov
Structural Characteristics of the Secosteroid Skeleton and Deuterium Placement
Like all forms of vitamin D, this compound possesses a secosteroid structure. mdpi.comreneecottermd.com This means that one of the rings of the typical steroid core, specifically the B-ring, is broken between carbon atoms C9 and C10. wikipedia.orgresearchgate.net This open-ring structure is a defining feature of the vitamin D class of compounds. wikipedia.orgwjbphs.com
The general structure of vitamin D consists of a triene system and multiple chiral centers. symeres.com The specific placement of the three deuterium atoms in this compound can vary depending on the synthetic method. Common labeling positions for deuterated vitamin D analogs include the side chain, such as at carbons 26 and 27, or on the A-ring. nih.govmdpi.com For instance, a known deuterated Vitamin D3 analog, Vitamin D3-d3, has deuterium atoms located at the C-1, and two at the C-19 methylidene group. nih.gov The precise location of the deuterium atoms is a critical factor in ensuring the stability of the label and preventing its exchange with hydrogen atoms during analytical procedures. sigmaaldrich.com
Table 1: Structural and Chemical Properties of Vitamin D4
| Property | Value | Source(s) |
| Formal Name | (1S,3Z)-4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,4S)-1,4,5-trimethylhexyl]-4H-inden-4-ylidene]ethylidene]-cyclohexanol | caymanchem.com |
| CAS Number | 511-28-4 | caymanchem.com |
| Molecular Formula | C28H46O | caymanchem.comfda.gov |
| Formula Weight | 398.7 g/mol | caymanchem.com |
| Synonyms | 22,23-Dihydroergocalciferol | caymanchem.com |
Historical Context of Deuterated Vitamin D Analogues in Biomedical Research
The use of isotopically labeled compounds, including deuterated analogs, has a rich history in biomedical research. Initially, radioactive tracers were instrumental in understanding the metabolic activation and functions of vitamin D. google.com However, the advent of mass spectrometry created a need for stable, non-radioactive isotope-labeled internal standards. google.comnist.gov
The development of deuterated drugs and analogs began to gain traction in the 1970s. wikipedia.org For vitamin D analysis, the use of deuterated standards became crucial for improving the accuracy and reliability of quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.goviiarjournals.org These standards help to correct for variations in sample preparation and instrumental analysis, including ion suppression effects. iiarjournals.orgiiarjournals.org
Over the years, various deuterated vitamin D analogs have been synthesized. symeres.com Early generations of these standards often relied on deuterium labeling due to their relative ease and lower cost of production. sigmaaldrich.com Pharmaceutical companies and research groups have continuously worked on developing new analogs with improved stability and higher isotopic enrichment to serve as reliable tools for both clinical diagnostics and research. google.comnih.govnih.gov The synthesis of these complex molecules often involves multi-step processes and requires careful purification to ensure their suitability as analytical standards. google.commdpi.com The ongoing development of these labeled compounds has significantly contributed to our understanding of vitamin D metabolism and its role in human health. physiology.org
Advanced Synthetic Methodologies for Vitamin D4 D3 and Analogues
Strategies for Site-Specific Deuterium (B1214612) Incorporation
The precise placement of deuterium atoms within the vitamin D molecular framework is a key challenge that requires sophisticated chemical strategies. Methodologies have been developed to selectively label the A-ring, the C-D ring system, or the side chain.
Stereoselective A-Ring Deuteration
A versatile strategy for deuterating the A-ring involves the synthesis of an A-ring synthon already containing the deuterium atoms, which is later coupled with the C-D ring moiety. nih.govmdpi.com One effective method begins with a precursor derived from L-(-)-malic acid. mdpi.com This precursor alcohol undergoes a hydrogen/deuterium (H/D) exchange reaction using a ruthenium-on-carbon (Ru/C) catalyst in deuterium oxide (D₂O) under a hydrogen atmosphere. mdpi.com This reaction introduces three deuterium atoms at positions C3 and C4 of the precursor alcohol with high isotopic enrichment. mdpi.com It is noteworthy that this process can lead to isomerization at the C3 stereocenter, producing a mixture of diastereomers that may require separation in later stages by techniques such as HPLC. nih.govmdpi.com The resulting deuterated alcohol is then converted over several steps into a deuterated A-ring enyne synthon, ready for coupling. mdpi.com
Deuteration of the Side Chain and C-D Ring Moiety
Deuteration of the side chain and the fused C-D ring system can be achieved by employing deuterated building blocks or by introducing deuterium in the final steps of the synthesis. A common approach involves the synthesis of a hexadeuterated C26,27 derivative. nih.gov In one convergent synthesis, the non-deuterated A-ring and C-D ring fragments are first constructed separately, with the C-D ring portion synthesized from the Inhoffen-Lythgoe diol. nih.gov The complete triene system is assembled, and the deuterium labeling is introduced at one of the last steps of the synthesis. nih.gov
Another powerful technique involves the use of isotopically labeled reagents during the construction of the side chain. For instance, an C18-labeled C-D ring can be obtained by using a deuterated methyl cuprate, such as (CD₃)₂CuLi, to introduce a trideuterated methyl group. iiarjournals.org Furthermore, patent literature describes the preparation of hexadeuterated side-chain C-D bicyclo ketones through a sequence of reactions starting from known compounds, which are then coupled with an A-ring fragment. google.com
Convergent and Linear Synthesis Pathways
The assembly of complex molecules like deuterated vitamin D analogues can be approached through two primary strategies: linear and convergent synthesis.
Table 1: Comparison of Linear and Convergent Synthesis Pathways for Vitamin D Analogues
| Feature | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Strategy | Sequential modification of a single starting molecule. iiarjournals.org | Independent synthesis of molecular fragments followed by late-stage coupling. iiarjournals.org |
| Efficiency | Often lengthy with low overall yields. nih.gov | Generally higher overall yields and greater flexibility. nih.goviiarjournals.org |
| Example Coupling | Not applicable (modifications on intact skeleton). | Wittig-Horner Reaction, Suzuki Coupling, Trost Coupling. iiarjournals.orgnih.gov |
| Starting Materials | Often starts with Vitamin D₂ or D₃. iiarjournals.org | Fragments derived from various precursors (e.g., Vitamin D₂, Inhoffen-Lythgoe diol). iiarjournals.orgnih.gov |
Chemical Precursors and Reaction Optimization
The successful synthesis of deuterated vitamin D compounds relies on the selection of appropriate starting materials and the optimization of reaction conditions to maximize yield and purity.
Key precursors for the different parts of the vitamin D molecule are chosen based on their stereochemistry and functionality. For the C-D ring and side chain, the Inhoffen-Lythgoe diol is a common and versatile starting material. nih.govmdpi.com For the A-ring, precursors such as (R)-carvone have been used to construct the necessary stereocenters. nih.gov When targeting A-ring deuteration, synthons can be prepared from chiral molecules like L-(-)-malic acid . mdpi.com Commercially available Vitamin D₂ is also frequently used as a starting material, which can be chemically cleaved to provide both A-ring and C-D ring fragments. iiarjournals.orgiiarjournals.org
Reaction optimization is critical at each stage of the synthesis. This includes the careful selection of catalysts, such as ruthenium-on-carbon (Ru/C) for H/D exchange reactions or palladium(0) complexes for cross-coupling reactions. mdpi.comnih.gov Temperature control is also essential; many reactions, such as the addition of organometallic reagents, are performed at low temperatures (e.g., -78 °C) to ensure selectivity and prevent side reactions. google.com The choice of protecting groups for hydroxyl functions is crucial to ensure they are stable during subsequent reaction steps but can be removed under mild conditions at the end of the synthesis. The inversion of stereochemistry, for instance at the C3 position, can be optimized using specific conditions like the Mitsunobu reaction, which involves reagents such as an azodicarboxylate and triphenylphosphine. nih.goviiarjournals.org
Table 2: Key Chemical Precursors in Deuterated Vitamin D Synthesis
| Precursor | Role in Synthesis |
|---|---|
| Inhoffen-Lythgoe Diol | Starting material for the C-D ring and side chain fragment. nih.govmdpi.com |
| (R)-Carvone | Starting material for the A-ring fragment. nih.gov |
| L-(-)-Malic Acid | Chiral starting material for deuterated A-ring synthons. mdpi.com |
| Vitamin D₂ | Cleaved to provide both A-ring and C-D ring fragments for convergent synthesis. iiarjournals.orgiiarjournals.org |
| Deuterium Oxide (D₂O) | Source of deuterium for H/D exchange reactions. mdpi.com |
| (CD₃)₂CuLi | Deuterated reagent for introducing a labeled methyl group. iiarjournals.org |
Purification and Isolation Techniques for High-Purity Deuterated Compounds
The final and crucial stage in any chemical synthesis is the purification and isolation of the target compound. Due to the sensitivity of vitamin D derivatives to light, temperature, and pH, purification methods must be chosen carefully. symeres.com The process typically involves multiple chromatographic techniques to separate the desired deuterated product from unreacted starting materials, reagents, and reaction byproducts, including undesired stereoisomers.
Initial purification of the crude product is often performed using flash column chromatography on a silica (B1680970) gel column . google.com This technique allows for the separation of compounds with significant differences in polarity. For achieving the high purity required for analytical standards (>98%), High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govarxiv.org HPLC, particularly using normal-phase or reverse-phase columns, provides the high resolution necessary to separate closely related compounds, such as the diastereomers that may have formed during the synthesis. nih.govmdpi.com
Other techniques are used throughout the workup process. Liquid-liquid extraction (LLE) , for example with ethyl acetate, is commonly used to isolate the product from the reaction mixture after quenching. google.comnih.gov In some cases, specialized resins such as DOWEX AG 50W-X4 are employed for specific steps like the removal of certain protecting groups under mild conditions. google.com
Table 3: Purification and Isolation Techniques
| Technique | Purpose |
|---|---|
| Liquid-Liquid Extraction (LLE) | Initial isolation of the product from the aqueous reaction mixture. google.comnih.gov |
| Flash Column Chromatography | Bulk purification of the crude product on a silica gel support. google.com |
| High-Performance Liquid Chromatography (HPLC) | Final high-purity separation, including the resolution of stereoisomers. nih.govarxiv.org |
| Ion-Exchange Resin (e.g., DOWEX) | Used for specific transformations like deprotection. google.com |
Comprehensive Analytical Methodologies Utilizing Vitamin D4 D3
Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis
Mass spectrometry has become the gold standard for the analysis of vitamin D and its metabolites due to its high sensitivity and specificity. nih.gov The use of deuterated internal standards like Vitamin D4-d3 is fundamental to achieving accurate and reproducible results. eflm.eu
Principles of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Standards
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. researchgate.net This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the endogenous analyte. researchgate.net In the context of vitamin D analysis, deuterated standards such as this compound are frequently employed. nih.govmdpi.com
The core principle of IDMS is that the stable isotope-labeled internal standard behaves identically to the native analyte during extraction, purification, and ionization in the mass spectrometer. nih.gov By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard, any loss of analyte during sample processing can be accurately accounted for, as the ratio remains constant. nih.gov This approach significantly improves the accuracy and precision of quantification, overcoming challenges like matrix effects and variations in instrument response. nih.gov The use of a stable isotope-labeled internal standard is considered the reference method for internal standardization in MS-based analysis. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Vitamin D Metabolomics
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the comprehensive analysis of vitamin D metabolites, a field known as vitamin D metabolomics. nih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov The use of deuterated internal standards, including this compound, is integral to robust LC-MS/MS methods for quantifying multiple vitamin D metabolites simultaneously. mdpi.com
LC-MS/MS provides superior selectivity compared to immunoassays, as it can differentiate between various vitamin D forms and their metabolites based on both their chromatographic retention time and their specific mass-to-charge (m/z) transitions. nih.gov The development of validated LC-MS/MS assays is crucial for obtaining reliable data in both clinical and research settings. nih.gov
Optimization of Chromatographic Separation for Deuterated and Endogenous Forms
Achieving adequate chromatographic separation between deuterated internal standards and their endogenous counterparts, as well as other vitamin D metabolites, is critical for accurate quantification. researchgate.net Various liquid chromatography columns and mobile phase compositions are optimized to achieve baseline separation of these compounds. For instance, reversed-phase columns like C8 and C18 are commonly used. nih.govunl.edu Some methods have demonstrated that C18 columns with specific particle sizes can achieve near baseline resolution of critical pairs, such as the C-3 epimer of 25-hydroxyvitamin D3. nih.gov
The choice of mobile phase, often a mixture of water and an organic solvent like methanol (B129727) with additives such as formic acid, is also crucial for optimizing separation and ionization. mdpi.comsigmaaldrich.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to achieve better separation of multiple vitamin D metabolites within a reasonable run time. mdpi.comunl.edu Specialized columns, such as those with pentafluorophenyl (PFP) stationary phases, have also been utilized to improve the separation of challenging isomers, although C18 columns are often preferred for their stability. acs.org
Enhanced Ionization Techniques via Derivatization (e.g., PTAD, DMEQ-TAD Adducts)
Vitamin D and its metabolites often exhibit low ionization efficiency in mass spectrometry, which can limit the sensitivity of analytical methods. mdpi.com To overcome this, derivatization techniques are employed to enhance the ionization efficiency and, consequently, the sensitivity of the assay. amegroups.org Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)-ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD), are widely used for this purpose. amegroups.orgjst.go.jp
These reagents react with the conjugated diene system of vitamin D molecules through a Diels-Alder reaction, forming stable adducts. mdpi.comacs.org This derivatization not only improves ionization efficiency by 10 to 100-fold but also shifts the mass-to-charge ratio of the analytes to a higher region of the mass spectrum where there is less background interference. mdpi.comnih.govoup.com For example, PTAD derivatization can shift the precursor ion m/z by approximately 150 Da. mdpi.com Similarly, DMEQ-TAD derivatization increases the molecular mass by 363 Da. oup.com This enhancement in sensitivity is particularly important for the quantification of low-abundance metabolites. amegroups.org
Minimization of Matrix Effects and Cross-Interferences in Complex Biological Matrices
Biological matrices, such as serum and plasma, are complex and contain numerous compounds that can interfere with the analysis of vitamin D metabolites. These interferences, known as matrix effects, can cause ion suppression or enhancement, leading to inaccurate quantification. nih.gov Phospholipids are a major source of matrix interference in vitamin D analysis. oup.com
Various sample preparation techniques are employed to minimize matrix effects. These include protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govsigmaaldrich.com Supported liquid-liquid extraction (SLE) has also been shown to be an effective technique for reducing matrix effects. nih.gov Specific sample cleanup steps, such as using HybridSPE®-Phospholipid plates, can effectively remove phospholipids, leading to improved accuracy and reproducibility. sigmaaldrich.comsigmaaldrich.com Studies have shown that reducing phospholipid content can lead to a significant increase in signal intensity for the analytes of interest. oup.comresearchgate.net Additionally, the choice of ionization source can impact matrix effects, with atmospheric pressure chemical ionization (APCI) sometimes showing less signal variability compared to electrospray ionization (ESI) for vitamin D analysis. oup.com
High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment
High-resolution mass spectrometry (HRMS) is a valuable tool for the structural elucidation and purity assessment of vitamin D metabolites and their deuterated standards. acs.org Unlike low-resolution tandem mass spectrometry, HRMS provides highly accurate mass measurements, which can help in identifying unknown compounds and confirming the elemental composition of molecules.
HRMS, particularly when coupled with tandem mass spectrometry (e.g., quadrupole-Orbitrap), can be used for the quantification of vitamin D metabolites with high specificity. nih.gov This high resolution allows for the separation of isobaric interferences that may not be resolved by chromatography alone. For instance, HRMS has been used to separate a quasi-isobaric interference of a deuterated internal standard from an epimeric form of a vitamin D metabolite. nih.gov Furthermore, the purity of reference standards, including deuterated ones like this compound, is critical for accurate quantification. nih.govresearchgate.net HRMS, in conjunction with other analytical techniques like quantitative nuclear magnetic resonance (qNMR) and liquid chromatography with UV detection (LC-UV), plays a key role in the comprehensive purity assessment of these standards. researchgate.net
Research Findings on Vitamin D Analysis
Compound Names
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Verification and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of organic molecules, including isotopically labeled compounds like this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are employed to confirm that the fundamental structure of the Vitamin D4 molecule has been preserved during the deuteration process and to verify the specific sites and extent of deuterium (B1214612) incorporation.
In ¹H NMR analysis, the introduction of a deuterium atom in place of a proton results in the disappearance of the corresponding proton signal in the spectrum. This is because deuterium has a different nuclear spin and resonates at a vastly different frequency, making it 'silent' in a standard ¹H NMR experiment. By comparing the ¹H NMR spectrum of this compound with that of a non-labeled Vitamin D4 reference standard, analysts can pinpoint the exact locations of deuteration. The integration of the remaining proton signals relative to a non-deuterated portion of the molecule or an internal standard can provide a quantitative measure of the degree of deuteration.
¹³C NMR spectroscopy provides complementary information. The carbon atom bonded to a deuterium atom experiences a distinct coupling (C-D coupling), which alters the multiplicity of its signal (e.g., a triplet for a -CD group) and causes a slight upfield shift in its chemical resonance compared to a carbon bonded to a proton. This effect confirms the location of the isotopic label on the carbon skeleton. High-resolution NMR techniques can establish the solution conformation of the molecule, ensuring it behaves identically to the endogenous compound in analytical systems. nih.govresearchgate.net
Research Findings: Studies on various Vitamin D analogs demonstrate the power of NMR in structural analysis. For instance, high-resolution proton NMR has been used to establish the solution conformations of the A and seco B rings for Vitamin D3 and its metabolites. researchgate.net The analysis involves comparing chemical shifts and coupling constants to reference data. For this compound, the process would involve acquiring ¹H and ¹³C NMR spectra and comparing them against the known spectra of Vitamin D4. mdpi.com The disappearance of proton signals and the characteristic splitting and shifting of carbon signals would provide definitive confirmation of the structure and the successful isotopic labeling.
Table 1: Representative ¹H NMR Data for Structural Verification of this compound This table presents hypothetical data based on known spectra for Vitamin D analogs to illustrate the verification process. The deuteration is assumed to be on the side chain.
| Proton Position | Vitamin D4 (Expected δ, ppm) | This compound (Observed δ, ppm) | Interpretation |
| H-6 | ~6.23 | ~6.23 | Structure Intact |
| H-7 | ~5.06 | ~5.06 | Structure Intact |
| H-19 (Z) | ~4.82 | ~4.82 | Structure Intact |
| H-3 | ~3.95 | ~3.95 | Structure Intact |
| H-26/27 (methyl) | ~0.85 (doublet) | Signal Absent/Reduced | Deuterium labeling confirmed at C-26/27 |
| H-28 (methyl) | ~0.92 (doublet) | ~0.92 | Structure Intact |
Chromatographic Purity Assessment and Isotopic Abundance Determination
Chromatographic techniques are fundamental to assessing the quality of a chemical standard. For this compound, these methods serve two primary functions: determining its chemical purity and confirming its isotopic abundance.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a standard method for assessing the chemical purity of Vitamin D compounds. researchgate.netscispace.com Since Vitamin D analogs possess a characteristic chromophore, they absorb UV light strongly at approximately 265 nm. europa.euwho.int To assess purity, a solution of this compound is injected into the HPLC system. The compound is separated from any potential impurities—such as starting materials, reagents from the synthesis, or degradation products—on a stationary phase, typically a C18 or cyano column. sigmaaldrich.com The detector response is recorded as a chromatogram, where the area of the main peak corresponding to this compound is compared to the total area of all detected peaks. A high percentage area for the main peak indicates high chemical purity.
Isotopic Abundance Determination: While HPLC-UV confirms chemical purity, it cannot distinguish between molecules of different isotopic composition (e.g., this compound vs. unlabeled Vitamin D4). For this, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive technique. iiarjournals.orgiiarjournals.orgamegroups.org LC-MS/MS provides the high sensitivity and selectivity needed to separate the analyte from complex matrices and to differentiate it based on mass. heartlandassays.com
In this method, the eluent from the LC column is ionized (e.g., using Atmospheric Pressure Chemical Ionization - APCI) and enters the mass spectrometer. nist.gov The instrument can then selectively monitor the mass-to-charge ratio (m/z) for this compound and any other isotopic variants. By measuring the signal intensity for each isotopic species (e.g., d0, d1, d2, d3), the isotopic distribution and the enrichment of the desired d3-labeled compound can be precisely calculated. This ensures that the internal standard has the correct mass and that its signal will not be compromised by the presence of unlabeled analyte. Isotope-dilution LC-MS/MS is considered a reference measurement procedure for many Vitamin D metabolites due to its high accuracy and precision. nist.govresearchgate.net
Table 2: Example Data from Chromatographic Purity and Isotopic Abundance Analysis
Part A: HPLC-UV Purity Assessment
| Peak Identity | Retention Time (min) | Peak Area (%) | Specification |
|---|---|---|---|
| This compound | 8.52 | 99.1% | ≥ 98.0% |
| Impurity 1 | 6.15 | 0.5% | < 1.0% |
Part B: LC-MS/MS Isotopic Abundance
| Isotopologue | Measured Abundance (%) | Specification |
|---|---|---|
| d0 (unlabeled) | 0.1% | ≤ 0.5% |
| d1 | 0.3% | ≤ 1.0% |
| d2 | 1.5% | ≤ 2.0% |
| d3 | 98.1% | ≥ 95.0% |
In Vitro and Ex Vivo Elucidation of Vitamin D Metabolic Pathways Using Vitamin D4 D3 As a Tracer
Identification and Characterization of Enzymatic Transformations
The metabolic activation and catabolism of vitamin D are primarily orchestrated by a series of cytochrome P450 (CYP) enzymes. mdpi.comimrpress.com Using Vitamin D4-d3 as a substrate in in vitro systems allows researchers to map the sequence of these enzymatic reactions with high specificity.
Hydroxylation by Cytochrome P450 Enzymes (e.g., CYP27A1, CYP2R1, CYP27B1, CYP24A1)
The vitamin D metabolic pathway is initiated by two key hydroxylation steps. The first is the 25-hydroxylation, which occurs mainly in the liver, followed by a 1α-hydroxylation in the kidneys and other tissues to produce the hormonally active form, 1α,25-dihydroxyvitamin D3. mdpi.comnih.gov The subsequent inactivation is also mediated by hydroxylation.
CYP2R1 and CYP27A1 (25-hydroxylation): In the liver, vitamin D is converted to 25-hydroxyvitamin D (25(OH)D). tandfonline.com Studies have identified CYP2R1 as the principal enzyme for this reaction, capable of hydroxylating both vitamin D2 and D3. pnas.orgnih.gov The mitochondrial enzyme CYP27A1 also performs 25-hydroxylation, but primarily on vitamin D3. nih.govtaylorandfrancis.com Experiments using deuterated vitamin D in cell culture models with human hepatoma cells (HepG2) help to investigate hepatic uptake and hydroxylation. researchgate.net Reconstituted systems with purified CYP27A1 have shown it to be a multifunctional enzyme, producing several minor metabolites in addition to the main 25(OH)D3 product. imrpress.com
CYP27B1 (1α-hydroxylation): This mitochondrial P450 enzyme, located predominantly in the kidneys, is responsible for converting 25(OH)D to the active hormone 1α,25-dihydroxyvitamin D [1,25(OH)₂D]. tandfonline.comuniprot.org Its activity is tightly regulated to maintain calcium and phosphate (B84403) homeostasis. tandfonline.com In vitro studies using purified CYP27B1 confirm its specificity for the 1α-hydroxylation of 25(OH)D. imrpress.com The presence of a 25-hydroxyl group is a crucial requirement for CYP27B1 activity. imrpress.com
CYP24A1 (24- and 23-hydroxylation/Catabolism): This enzyme is key to the inactivation of both 25(OH)D and 1,25(OH)₂D, preventing potential toxicity from excessive vitamin D activity. tandfonline.comnih.gov CYP24A1 is a versatile enzyme that catalyzes multiple reactions. imrpress.com It initiates a C-24 oxidation pathway that converts 1,25(OH)₂D into the water-soluble and inactive calcitroic acid. nih.govtandfonline.com It also hydroxylates 25(OH)D to form 24,25-dihydroxyvitamin D [24,25(OH)₂D]. biorxiv.org Furthermore, human CYP24A1 can initiate a C-23 oxidation pathway, leading to the formation of lactone derivatives. imrpress.comnih.gov
Table 1: Key Cytochrome P450 Enzymes in Vitamin D Metabolism
| Enzyme | Location | Substrate(s) | Major Product(s) | Function |
|---|---|---|---|---|
| CYP2R1 | Liver (microsomal) | Vitamin D2, Vitamin D3 | 25(OH)D2, 25(OH)D3 | Activation (primary 25-hydroxylase) |
| CYP27A1 | Liver (mitochondrial) & other tissues | Vitamin D3, Cholesterol | 25(OH)D3 | Activation (secondary 25-hydroxylase) |
| CYP27B1 | Kidney (mitochondrial) & other tissues | 25(OH)D3 | 1,25(OH)₂D3 | Activation (1α-hydroxylase) |
| CYP24A1 | Kidney & most tissues | 25(OH)D3, 1,25(OH)₂D3 | 24,25(OH)₂D3, Calcitroic acid | Inactivation/Catabolism |
Epimerization and Catabolic Pathways (e.g., C3-epimerization, 23/24-hydroxylation)
Beyond the primary activation pathway, vitamin D metabolites can undergo other structural modifications. The use of deuterated tracers is critical for following these less prominent but potentially significant pathways.
C3-epimerization: This process involves a change in the stereochemical orientation of the hydroxyl group at the C-3 position of the A-ring, converting metabolites like 25(OH)D3 into their corresponding C-3 epimers (e.g., 3-epi-25(OH)D3). nvkc.nlnih.gov While the precise enzyme responsible for this conversion is not yet fully determined, the presence of these epimers has been confirmed in human serum, particularly in infants. nvkc.nlnih.gov The biological activity of these epimers appears to be lower than their non-epimeric counterparts due to reduced affinity for the vitamin D receptor. portlandpress.com The use of deuterated internal standards, such as D₆-25(OH)D₃, is essential for accurately quantifying these epimers via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and separating them from the more abundant, co-eluting isomers. portlandpress.commdpi.com
23/24-hydroxylation: The enzyme CYP24A1 is responsible for initiating the catabolism of vitamin D metabolites through hydroxylation at either the C-24 or C-23 position. imrpress.combiorxiv.org The C-24 hydroxylation pathway is considered the major route for inactivating 1,25(OH)₂D3, ultimately leading to calcitroic acid. tandfonline.com The C-23 hydroxylation pathway can lead to the formation of a 26,23-lactone. imrpress.comnih.gov Studies with reconstituted human CYP24A1 have demonstrated its capacity to catalyze both pathways. imrpress.com
Characterization of Novel Metabolites Formed from Deuterated Precursors
The stable isotope label in this compound provides a clear signature for tracking its metabolic fate, facilitating the discovery of previously unknown or low-abundance metabolites. mdpi.com When cell or enzyme systems are incubated with this compound, any resulting deuterated molecule detected by LC-MS/MS can be confidently identified as a metabolite. This approach has been instrumental in expanding the known map of vitamin D metabolism, including identifying products from alternative pathways. For instance, studies using deuterated precursors have helped in the synthesis and quantification of various vitamin D lactones and other modified forms, which can then be used as standards for detecting these compounds in biological samples. nih.gov
Application in Isolated Enzyme Systems and Cell Culture Models
In vitro models are fundamental for dissecting the specific roles of individual enzymes and cell types in vitamin D metabolism.
Isolated Enzyme Systems: Using purified, recombinantly expressed enzymes like CYP27A1, CYP27B1, and CYP24A1 allows for detailed characterization of their enzymatic properties. imrpress.com In such reconstituted systems, researchers can incubate the enzyme with a deuterated substrate like this compound and directly analyze the products formed, determining substrate specificity, reaction kinetics, and catalytic mechanisms without confounding factors from other cellular components. nih.gov
Cell Culture Models: Cell lines derived from relevant tissues, such as human hepatoma cells (e.g., HepG2) for liver metabolism and renal proximal tubule cells for kidney metabolism, provide a more physiologically relevant context. researchgate.netnih.gov Incubating these cells with this compound allows researchers to study uptake, metabolism, and the regulation of metabolic enzymes within an intact cellular environment. researchgate.net For example, comparing metabolism in different cell types, such as macrophages versus dendritic cells, has revealed cell-specific regulation of enzymes like CYP27B1 and CYP24A1, highlighting how local vitamin D activation is controlled. nih.gov
Use in Organ-on-Chip and Microfluidic Systems for Metabolic Studies
Organ-on-chip (OOC) and microfluidic systems represent a significant technological advancement for studying organ-level metabolism in vitro. nih.gov These devices mimic the three-dimensional structure and microenvironment of human organs and can even connect multiple organ types to study their interactions. researchgate.netrsc.org
A liver-kidney OOC platform has been successfully used to recapitulate the sequential metabolism of vitamin D3. nih.govresearchgate.net In this system, liver cells (HepG2) and kidney cells (RPTEC) are cultured in interconnected chambers. nih.gov When vitamin D3-containing medium flows through the liver chamber, it is converted to 25(OH)D3. This product then travels to the kidney chamber, where it is further metabolized. researchgate.net Culturing cells in these dynamic, flow-through systems enhances the expression of key vitamin D metabolizing enzymes (CYP2R1, CYP27B1, and CYP24A1) compared to static cultures. nih.gov The use of deuterated tracers like this compound in such advanced models could provide unparalleled insight into the pharmacokinetics and multi-organ processing of vitamin D.
Kinetic Isotope Effects in Enzyme Reaction Mechanisms
The replacement of hydrogen with its heavier isotope, deuterium (B1214612), can alter the rate of a chemical reaction if the cleavage of the carbon-hydrogen bond is a rate-determining step. youtube.comwikipedia.org This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for probing enzyme mechanisms. nih.govnih.gov
Biochemical and Molecular Interaction Studies with Vitamin D4 D3
Investigation of Ligand-Receptor Interactions (e.g., Vitamin D Receptor (VDR), Related Orphan Receptors)
The biological effects of vitamin D are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. mdpi.commdpi.comwikipedia.org Upon binding its active ligand, such as the hormonally active form of vitamin D3 (1α,25-dihydroxyvitamin D3 or calcitriol), the VDR undergoes a conformational change. This change promotes its heterodimerization with the Retinoid X Receptor (RXR). nih.gov This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. mdpi.comwikipedia.org
While the active form of Vitamin D4, 1α,25-dihydroxyvitamin D4, is expected to bind to the VDR, detailed studies characterizing this specific interaction are limited. However, research on Vitamin D2, which shares structural similarities with D4 (both possess a methyl group at carbon 24), suggests that its active form binds to the VDR with an affinity comparable to that of active Vitamin D3. researchgate.net This implies that Vitamin D4 likely follows a similar mechanism of action, initiating its physiological effects through VDR binding. Beyond the VDR, some vitamin D metabolites have been shown to interact with other receptors, including related orphan receptors (RORα and RORγ) and the aryl hydrocarbon receptor (AhR), suggesting a broader network of signaling pathways. nih.gov
Quantitative receptor binding assays are crucial for determining the affinity of a ligand for its receptor. These are typically competitive binding assays where a labeled ligand (often radiolabeled or fluorescently labeled) competes with an unlabeled ligand (the compound of interest) for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value, which is a measure of its binding affinity.
Deuterated ligands like Vitamin D4-d3 are not typically used as the primary unlabeled competitors in these assays unless the goal is to confirm that deuteration does not alter binding affinity. More commonly, they serve as internal standards in liquid chromatography-mass spectrometry (LC-MS) methods used to quantify the concentrations of non-deuterated ligands in metabolic or binding studies. medchemexpress.com
While specific IC50 values for Vitamin D4 or this compound binding to the VDR are not readily found in published literature, data from analogous compounds illustrate the type of information generated. For example, studies on synthetic vitamin D3 analogs have reported a range of binding affinities.
Table 1: Example Data from VDR Competitive Binding Assays for Vitamin D Analogs
| Compound | Receptor Source | Labeled Ligand | IC50 (nM) | Relative Binding Affinity (vs. Calcitriol) |
|---|---|---|---|---|
| Calcitriol (B1668218) (1,25(OH)₂D₃) | Recombinant Human VDR-LBD | [³H]1,25(OH)₂D₃ | ~0.1-0.4 | 100% |
| Synthetic Analog 1 | Recombinant Human VDR-LBD | [³H]1,25(OH)₂D₃ | 0.6 | 67% |
| Synthetic Analog 2 | Recombinant Human VDR-LBD | [³H]1,25(OH)₂D₃ | 0.5 | ~80% |
This table presents illustrative data based on findings for various Vitamin D3 analogs to demonstrate the output of quantitative receptor binding assays. nih.gov Specific data for this compound is not available.
Structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level insights into how ligands bind to their receptors. There are numerous crystal structures of the VDR's ligand-binding domain (LBD) in complex with calcitriol and various synthetic analogs. mdpi.comtandfonline.compnas.org These structures reveal that upon binding an agonist ligand, the VDR LBD adopts a compact, "active" conformation. A key feature of this conformation is the repositioning of helix 12, which creates a binding surface for coactivator proteins, a critical step in initiating gene transcription. pnas.org
To date, no crystal structures of the VDR in complex with Vitamin D4 or its deuterated forms have been deposited in the Protein Data Bank. However, the existing structures with other vitamin D analogs provide a robust framework for understanding how Vitamin D4 would be accommodated within the VDR's ligand-binding pocket. The general principle is that the ligand adapts to the binding pocket, which in turn adopts its active conformation. pnas.org The shared A, C, and D ring structure among vitamin D forms ensures conserved interactions with the receptor, while the variable side chain is accommodated in a more flexible region of the pocket.
Quantitative Receptor Binding Assays with Deuterated Ligands
Enzymatic Activity Profiling and Inhibitor/Activator Screening
The biological activity of Vitamin D4, like other forms of vitamin D, is dependent on its metabolic activation by a series of enzymatic hydroxylations. This process is primarily carried out by cytochrome P450 (CYP) enzymes. The general pathway involves two key steps:
25-hydroxylation: Occurs mainly in the liver, converting the parent vitamin D into 25-hydroxyvitamin D (25(OH)D). The primary enzymes responsible are CYP2R1 and CYP27A1. nih.govscielo.brmdpi.com
1α-hydroxylation: Occurs predominantly in the kidneys and other tissues, converting 25(OH)D into the biologically active 1α,25-dihydroxyvitamin D (1,25(OH)₂D), or calcitriol. nih.govscielo.br This step is catalyzed by CYP27B1.
The inactivation of vitamin D metabolites is primarily handled by the enzyme CYP24A1, which catalyzes hydroxylation at the C24 or C23 position. nih.govoup.com Studies suggest that the metabolism of Vitamin D2 and D4 may differ from D3, particularly in their interaction with CYP24A1. The presence of the C24-methyl group in D2 and D4 appears to impede their catabolism by this enzyme, potentially leading to a different pharmacokinetic profile compared to D3. researchgate.net
Deuterated compounds like this compound are invaluable tools for profiling this enzymatic activity. By using them as substrates and analyzing the products via mass spectrometry, researchers can trace the metabolic fate of the molecule and determine the kinetics of the enzymatic reactions. They can also be used in screening assays to identify compounds that inhibit or activate key enzymes in the vitamin D pathway, such as CYP27B1 or CYP24A1.
Table 2: Key Cytochrome P450 Enzymes in Vitamin D Metabolism
| Enzyme | Location | Primary Reaction | Substrate Specificity Notes |
|---|---|---|---|
| CYP2R1 | Liver (microsomal) | 25-hydroxylation (Activation) | Can hydroxylate both Vitamin D2 and D3. mdpi.com |
| CYP27A1 | Liver (mitochondrial) & other tissues | 25-hydroxylation (Activation) | Can hydroxylate Vitamin D3; less effective for D2. mdpi.com |
| CYP27B1 | Kidney & extra-renal tissues | 1α-hydroxylation (Activation) | Converts 25(OH)D to the active 1,25(OH)₂D form. |
| CYP24A1 | Kidney & most tissues | 24- and 23-hydroxylation (Inactivation) | Inactivates both 25(OH)D and 1,25(OH)₂D. Metabolism of D2/D4 may be impeded. researchgate.net |
| CYP11A1 | Adrenals, skin, etc. | Alternative hydroxylation pathway (e.g., 20-hydroxylation) | Creates novel vitamin D metabolites with distinct activities. nih.gov |
Modulation of Gene Expression and Cellular Signaling Pathways in Defined Model Systems
The ultimate function of active vitamin D is to regulate the expression of a vast network of genes. nih.gov Upon activation of the VDR, hundreds to thousands of genes can be either up- or down-regulated, depending on the cell type and context. nih.gov These genes are involved in a wide array of biological processes, including calcium and bone metabolism, immune regulation, cell proliferation and differentiation, and cardiovascular health. tandfonline.comcambridge.orgelifesciences.org
High-throughput methods like DNA microarrays and RNA-sequencing (RNA-seq) are used to obtain a global snapshot of the changes in gene expression in response to vitamin D. Studies using these techniques have revealed that vitamin D supplementation can significantly alter the expression of genes linked to cancer, autoimmune disorders, and infectious diseases. pnas.org For example, in white blood cells, improving vitamin D status has been shown to alter the expression of genes involved in immune function, transcriptional regulation, and DNA repair. pnas.org
While no specific gene expression profiles for Vitamin D4 have been published, it is expected to regulate a similar, though perhaps not identical, set of genes as Vitamin D2 and D3. Comparative transcriptomic studies between D2 and D3 have shown that while there is a significant overlap in the genes they regulate, there are also distinct effects, suggesting that different forms of vitamin D may have unique physiological roles. 9vom.in Investigating the specific gene expression signature of Vitamin D4 in defined model systems (e.g., intestinal, immune, or bone cell lines) would be a critical step in understanding its unique biological functions.
Table 3: Examples of Gene Categories Modulated by Vitamin D Signaling
| Functional Category | Examples of Regulated Genes | Associated Biological Processes |
|---|---|---|
| Mineral Homeostasis | TRPV6, CALB1, SCNN1 | Intestinal calcium and sodium absorption, bone mineralization. |
| Immune Modulation | CAMP, CD14, DEFB4A | Antimicrobial defense, regulation of inflammation, T-cell differentiation. |
| Cell Cycle & Proliferation | CDKN1A (p21), MYC | Inhibition of cell proliferation, induction of apoptosis. |
| Enzyme Regulation | CYP24A1 | Negative feedback control of vitamin D metabolism. |
This table provides a generalized overview of gene categories known to be regulated by the VDR. The specific gene targets can be highly cell-type specific.
Methodological Advancements and Future Research Trajectories
Development of Next-Generation Deuterated Vitamin D4 Analogues for Specific Research Probes
The evolution of internal standards in vitamin D analysis has progressed from early deuterated compounds to more stable second-generation labels, such as those utilizing carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N). sigmaaldrich.com This shift addresses potential analytical challenges associated with deuterium (B1214612) labels, including the possibility of deuterium loss or exchange, which can compromise accuracy. sigmaaldrich.com
Future research in this area is focused on creating "next-generation" Vitamin D4 analogues with enhanced properties. The objectives for these new probes include:
Enhanced Stability: Synthesizing analogues where deuterium atoms are placed in chemically stable, non-exchangeable positions on the molecule is a primary goal. This ensures the isotopic label remains intact throughout complex metabolic and analytical processes.
Probing Enzyme Specificity: Developing a suite of Vitamin D4-d3 analogues with deuterium labels at different positions can help elucidate the specific metabolic pathways of Vitamin D4. By observing how enzymes like hydroxylases interact with these position-specific labeled substrates, researchers can map metabolic routes with greater detail.
Functionalized Probes: Beyond simple mass shifts, future analogues may incorporate functional groups or reactive moieties. These "functionalized probes" could be designed to bind covalently to specific enzymes or receptors involved in Vitamin D4 metabolism, allowing for their isolation and identification. The synthesis of thousands of vitamin D analogues has already demonstrated the feasibility of extensive chemical modification to achieve specific biological properties. acs.orgsymeres.comnih.govnih.gov
This targeted development will produce highly specific tools to investigate the nuanced roles of Vitamin D4, moving beyond general quantification to detailed mechanistic studies.
Integration of this compound in Advanced Omics Technologies (e.g., Fluxomics, Lipidomics)
Omics technologies, which allow for the large-scale study of biological molecules, rely heavily on high-precision quantification, for which stable isotope-labeled internal standards are indispensable. thermofisher.comshimadzu.com.sg The integration of this compound is crucial for advancing research in several omics fields.
Lipidomics: Vitamin D is a fat-soluble vitamin, and its metabolism is closely tied to lipid pathways. Recent studies have explored the association between vitamin D levels and circulating lipid profiles. nih.govnih.gov In lipidomics studies analyzing the full spectrum of fats in a biological sample, this compound serves as the perfect internal standard to accurately quantify endogenous Vitamin D4 and its metabolites. This allows for the investigation of how Vitamin D4 status correlates with specific lipid classes, potentially uncovering new roles in metabolic health. Comprehensive lipidomic analyses using liquid chromatography-mass spectrometry (LC-MS) can reveal changes in the lipid profile that are impacted by vitamin D status. researchgate.net
Metabolomics and Fluxomics: Metabolomics aims to measure all small molecules (metabolites) in a sample, while fluxomics tracks the flow of these molecules through metabolic pathways. This compound is an essential tool for tracing the metabolic fate of Vitamin D4. By introducing this compound into a biological system (like cell culture or an animal model), researchers can use mass spectrometry to track the appearance of deuterated metabolites. This stable isotope tracing makes it possible to measure the rates of metabolic conversion and identify novel metabolic products of Vitamin D4, providing a dynamic view of its biochemical journey.
The table below illustrates a hypothetical use of this compound as an internal standard in a lipidomics/metabolomics experiment to quantify Vitamin D4 and a potential hydroxylated metabolite.
| Analyte | Chemical Formula | Expected Mass (Monoisotopic) | Internal Standard | Standard's Expected Mass (M+3) | Application |
|---|---|---|---|---|---|
| Vitamin D4 | C₂₈H₄₆O | 398.3549 | This compound | 401.3737 | Quantification of parent Vitamin D4 |
| 25-hydroxyvitamin D4 | C₂₈H₄₆O₂ | 414.3498 | 25-hydroxythis compound | 417.3686 | Tracing and quantifying the primary hydroxylated metabolite |
Standardization and Harmonization of Deuterated Vitamin D Internal Standards in Research Laboratories
Significant variability in the measurement of vitamin D metabolites among different laboratories has been a persistent challenge. iiarjournals.org This has led to major international efforts to standardize and harmonize assays, such as the Vitamin D Standardization Program (VDSP). iiarjournals.org A cornerstone of this standardization is the use of gold-standard reference measurement procedures, primarily isotope dilution-liquid chromatography/tandem mass spectrometry (ID-LC-MS/MS), which rely on certified reference materials and stable isotope-labeled internal standards. researchgate.net
While much of this effort has focused on Vitamin D2 and D3, the same principles apply to Vitamin D4. For research findings on Vitamin D4 to be robust, comparable, and reproducible across studies and laboratories, a harmonized approach is necessary.
Key steps for the standardization of this compound would include:
Certified Reference Material (CRM): Development of a this compound CRM with a certified purity and concentration, traceable to a higher-order standard, such as those from the National Institute of Standards and Technology (NIST). researchgate.net
Protocol Harmonization: Establishing consensus protocols for the use of this compound in LC-MS/MS assays, detailing sample preparation, extraction, and chromatographic conditions.
Inter-laboratory Comparison Studies: Conducting round-robin studies where multiple laboratories analyze the same samples using the standardized this compound to ensure low inter-laboratory imprecision. iiarjournals.org
The table below outlines key quality parameters for a standardized this compound internal standard.
| Parameter | Specification | Rationale |
|---|---|---|
| Isotopic Purity | ≥99% deuterated forms | Ensures minimal contribution to the signal of the unlabeled analyte. caymanchem.com |
| Chemical Purity | ≥98% | Minimizes interference from impurities. |
| Concentration Accuracy | Traceable to NIST or equivalent | Provides a reliable and accurate basis for quantification. researchgate.net |
| Stability | Defined under specified storage conditions | Guarantees the integrity of the standard over time. |
Exploration of Non-Canonical Biochemical Pathways using Deuterated Tracers
Historically, the metabolism of vitamin D was thought to follow a "canonical" pathway involving sequential hydroxylation in the liver and kidneys. nih.gov However, recent research has unveiled alternative or "non-canonical" pathways of vitamin D activation that can occur in other tissues. nih.govmdpi.com A key enzyme in one such pathway, CYP11A1, can metabolize Vitamin D3 into various hydroxyderivatives, bypassing the traditional route. nih.gov
These discoveries have opened a new frontier in vitamin D research, suggesting that its biological actions are far more complex than previously understood. mdpi.com Isotopic tracers are the definitive tools for exploring these novel pathways.
The use of this compound is essential to answer a critical question: Does Vitamin D4 also undergo non-canonical metabolism? A hypothetical research approach would involve:
Incubation: Treating cells known to express enzymes like CYP11A1 (e.g., adrenal cells) or other tissues with this compound.
Extraction: Extracting all vitamin D metabolites from the cells and culture media.
LC-MS/MS Analysis: Using high-resolution mass spectrometry to screen for metabolites that carry the three-deuterium mass shift.
Identification: Any newly identified deuterated peaks would represent novel metabolites from a non-canonical pathway. Their structures could then be elucidated using advanced MS techniques.
This tracer-based approach allows for the unambiguous identification of metabolites originating from the administered this compound, providing clear evidence of previously unknown biochemical transformations. Such studies could reveal new bioactive forms of Vitamin D4, expanding its known physiological roles. researchgate.net
Q & A
Q. What foundational knowledge is required to design experiments investigating Vitamin D4-d3’s metabolic pathways?
Researchers must first establish baseline data on this compound’s structural analogs (e.g., D2, D3) and their binding affinities to vitamin D receptors (VDRs). Preclinical studies should include in vitro assays (e.g., competitive binding assays using radiolabeled 25-hydroxythis compound) to compare receptor activation kinetics . Additionally, understanding hepatic hydroxylation pathways (CYP2R1, CYP27A1) and catabolic enzymes (CYP24A1) is critical for modeling metabolite dynamics in cell lines or animal models .
Q. How can researchers optimize detection methods for this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for differentiating this compound from structurally similar metabolites. Key steps include:
- Using deuterated internal standards (e.g., d6-25-hydroxyvitamin D3) to control for matrix effects .
- Validating extraction protocols (e.g., protein precipitation vs. solid-phase extraction) to recover >90% of target analytes in serum or plasma .
- Cross-validating results with immunoassays to address discrepancies in sensitivity for low-abundance isoforms .
Q. What are the critical considerations for longitudinal studies on this compound status in human cohorts?
Longitudinal designs must account for seasonal variation in sunlight exposure, dietary intake logs, and baseline 25(OH)D4-d3 levels. Stratified randomization by latitude and skin pigmentation reduces confounding. For compliance, use electronic monitoring (e.g., pill counts via smartphone apps) and quarterly biomarker assessments .
Advanced Research Questions
Q. How should systematic reviews address contradictions in this compound’s efficacy across clinical trials?
Contradictions often arise from heterogeneity in dosing regimens, baseline deficiency rates, and endpoint definitions. A robust meta-analysis should:
- Apply GRADE criteria to evaluate evidence certainty, highlighting studies with standardized 25(OH)D4-d3 measurements .
- Conduct subgroup analyses stratified by dosage (e.g., daily vs. bolus), population (e.g., elderly vs. pediatric), and comorbidities (e.g., renal impairment) .
- Use sensitivity analyses to exclude trials with high risk of bias (e.g., unblinded designs) .
Q. What novel methodologies can resolve discrepancies in tissue-specific this compound bioavailability?
Advanced techniques include:
- Tracer studies : Isotopic labeling (e.g., ³H-Vitamin D4-d3) to track tissue distribution in murine models .
- Single-cell RNA sequencing : Identify VDR expression patterns in target tissues (e.g., intestinal epithelium, osteoblasts) to contextualize localized effects .
- Mendelian randomization : Leverage genetic variants (e.g., CYP2R1 polymorphisms) to infer causal relationships between D4-d3 status and health outcomes .
Q. How can researchers design clinical trials to evaluate this compound’s role in non-skeletal outcomes (e.g., cancer prevention)?
Trials should prioritize:
- Biomarker-driven endpoints : Measure circulating 1,25-dihydroxythis compound and parathyroid hormone (PTH) to assess homeostatic feedback .
- Adaptive designs : Allow dose adjustments based on interim 25(OH)D4-d3 levels to achieve target thresholds (e.g., >50 nmol/L) .
- Multi-omics integration : Correlate D4-d3 status with proteomic/metabolomic signatures to uncover mechanistic pathways .
Data Contradiction Analysis
Q. How to reconcile conflicting findings on this compound’s optimal dosage for deficiency correction?
Contradictions often stem from variability in absorption kinetics and baseline deficiency severity. Researchers should:
- Perform dose-response modeling using nonlinear mixed-effects (NLME) frameworks to identify population-specific thresholds .
- Publish raw datasets (e.g., 25(OH)D4-d3 trajectories) to enable reanalysis with harmonized endpoints .
- Report adherence metrics and co-interventions (e.g., calcium intake) to isolate D4-d3’s independent effects .
Q. What statistical approaches mitigate bias in observational studies linking this compound to disease risk?
Address residual confounding via:
- Propensity score matching : Balance covariates (e.g., BMI, UV exposure) across D4-d3 quartiles .
- Negative control outcomes : Test associations with conditions unrelated to D4-d3 (e.g., trauma) to detect unmeasured confounding .
- Bayesian meta-regression : Quantify uncertainty in pooled estimates when combining heterogeneous cohorts .
Methodological Resources
- LC-MS/MS Protocols : Refer to Holick et al. (2008) for cross-validation techniques between assays .
- GRADE Guidelines : Follow Endocrine Society’s framework for evidence synthesis in vitamin D research .
- Data Repositories : Share de-identified datasets via platforms like NIH’s Figshare to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
